![molecular formula C12H13BrN4 B2386597 2-[1-[(2-Bromophenyl)methyl]azetidin-3-yl]triazole CAS No. 2379946-80-0](/img/structure/B2386597.png)
2-[1-[(2-Bromophenyl)methyl]azetidin-3-yl]triazole
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Overview
Description
Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . They are used in a wide variety of natural and synthetic products exhibiting a variety of biological activities . Triazoles, on the other hand, are a class of five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms . They have been found to exhibit a wide range of biological activities .
Synthesis Analysis
Azetidines can be synthesized through various methods. One such method involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles . Triazoles can be synthesized through a Cu (I) catalyzed [3+2] dipolar cycloaddition .Molecular Structure Analysis
The molecular structure of azetidines and triazoles can be confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .Chemical Reactions Analysis
Azetidines and triazoles can undergo various chemical reactions. For instance, azetidines can participate in the Suzuki–Miyaura cross-coupling with boronic acids . Triazoles can engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions .Physical And Chemical Properties Analysis
Azetidines and triazoles have unique physical and chemical properties due to their heterocyclic nature. They are generally highly soluble in water and other polar solvents .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[1-[(2-bromophenyl)methyl]azetidin-3-yl]triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4/c13-12-4-2-1-3-10(12)7-16-8-11(9-16)17-14-5-6-15-17/h1-6,11H,7-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQXDIOITAXUAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2Br)N3N=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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